molecular formula C18H18N2O3 B2383256 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-15-5

2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2383256
CAS No.: 921995-15-5
M. Wt: 310.353
InChI Key: PBXHYPIQIQTNCQ-UHFFFAOYSA-N
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Description

This compound features a benzoxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. Key structural elements include:

  • 4-methyl substituent on the oxazepine ring.
  • Benzamide moiety attached at the 7-position via an amide linkage.

Its synthesis likely involves coupling of a benzoxazepine intermediate with a substituted benzoyl chloride, followed by purification via crystallization or chromatography.

Properties

IUPAC Name

2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-5-3-4-6-14(12)17(21)19-13-7-8-16-15(11-13)18(22)20(2)9-10-23-16/h3-8,11H,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXHYPIQIQTNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of the indole nucleus, which is known to have broad-spectrum biological activities. .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities. The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors. The specific pathways affected by this compound, and their downstream effects, are yet to be elucidated.

Biological Activity

The compound 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a member of the oxazepine family and has garnered interest for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O2C_{17}H_{18}N_2O_2, with a molecular weight of 286.34 g/mol. Its structure includes a tetrahydrobenzooxazepine core which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Oxazepine Ring : Starting from appropriate precursors such as 4-methylcoumarin.
  • Substitution Reactions : Introducing the benzamide moiety through acylation reactions.
  • Purification : Utilizing chromatography techniques to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies have shown that derivatives of oxazepines often display significant antitumor properties. For example, the compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth through apoptosis induction.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by enzyme dysregulation.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines at concentrations as low as 10 µM.
  • Mechanistic Studies : Mechanistic investigations revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
  • Animal Models : In vivo studies using mouse models of cancer showed significant tumor reduction when treated with this compound compared to control groups.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionModulation of metabolic enzymes
NeuroprotectiveReduction in oxidative stress
Apoptosis InductionIncreased pro-apoptotic signals

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide exhibit significant anticancer properties. In vitro studies have demonstrated that related oxazepins can induce cytotoxic effects against various cancer cell lines. For example, derivatives of oxazepins have shown IC50 values ranging from 6.7 µg/mL to over 20 µg/mL against leukemia cells (CCRF-CEM) .

Neuroprotective Effects

The potential neuroprotective properties of this compound are being explored in the context of neurodegenerative diseases such as Alzheimer's disease. The structural characteristics suggest that it may interact with tau proteins involved in neurodegeneration. A study focused on related compounds indicated their ability to inhibit tau aggregation, which is crucial for developing therapies targeting tauopathies .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of related compounds:

In Vitro Studies

A study on oxazepin derivatives demonstrated significant anticancer activity across various cancer cell lines with varying IC50 values.

Antioxidant Studies

Research has shown that similar compounds can effectively reduce oxidative stress markers in cellular models.

Molecular Docking Studies

Computational studies indicate that compounds with similar structures can bind effectively to target proteins involved in disease pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name/ID Core Heterocycle Substituents/Functional Groups Key Features
Target Compound Benzoxazepine 4-methyl, 5-oxo, 7-benzamide 7-membered ring; amide linkage
2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide Benzoxazepine 2-benzyl, 3-oxo, 4-acetamide with pyridyl ethyl Pyridyl group enhances solubility
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazinone 4-methyl, 3-oxo, pyrimidine-phenyl substituent 6-membered ring; fused pyrimidine
(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Benzoxazinone Oxadiazole-phenyl, ester linkage Oxadiazole enhances metabolic stability

Core Heterocycle Comparison

  • Benzoxazepine vs. Benzoxazinones (e.g., in ) are more rigid, which may enhance selectivity but reduce adaptability in biological systems.

Functional Group Analysis

  • Amide vs. Ester Linkages :

    • The benzamide group in the target compound provides hydrogen-bonding sites (NH and C=O), critical for receptor interactions. In contrast, ester-containing analogs (e.g., ) exhibit higher hydrolytic lability, reducing bioavailability.
    • The pyridyl ethyl group in introduces basicity, improving water solubility compared to the target’s purely aromatic substituents.
  • Oxo Group Positioning: The 5-oxo group in the target compound is positioned to participate in intramolecular hydrogen bonding, stabilizing the ring conformation. In benzoxazinones (e.g., ), the 3-oxo group may instead interact with external hydrogen-bond donors.

Analytical and Crystallographic Insights

  • All compounds were characterized via $^1$H NMR and IR, but the target’s structural complexity may necessitate advanced techniques like X-ray crystallography (supported by SHELX programs ).
  • WinGX/ORTEP software could visualize anisotropic displacement ellipsoids, critical for confirming stereochemistry in benzoxazepine derivatives.

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